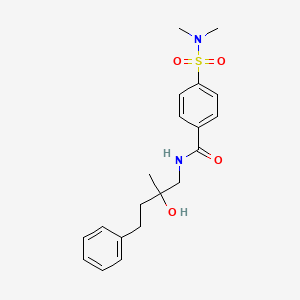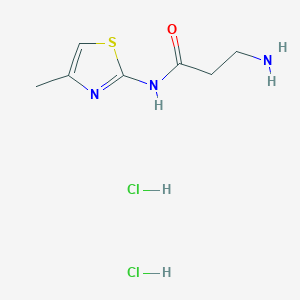![molecular formula C16H18F3NO3 B2901153 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 899733-80-3](/img/structure/B2901153.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide, also known as TFPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFPB is a synthetic compound that has been synthesized through various methods, and it has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to target specific proteins, including the proteasome and histone deacetylases (HDACs), which play important roles in various cellular processes. By inhibiting these proteins, this compound can modulate gene expression, cell proliferation, and cell survival. Additionally, this compound has been found to modulate the activity of certain neurotransmitters, such as GABA and glutamate, which may contribute to its effects on the nervous system.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including inhibition of cell proliferation and survival, modulation of gene expression, modulation of neurotransmitter activity, and anti-inflammatory effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. In the nervous system, this compound has been found to modulate the activity of specific neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, this compound has been found to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide in lab experiments is its specificity for certain proteins and cellular processes. This allows researchers to target specific pathways and processes, which may be useful for studying the mechanisms of disease and developing new treatments. Additionally, this compound has been found to have low toxicity, which makes it a relatively safe compound for use in lab experiments. However, one limitation of using this compound is its limited solubility, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability, which may enhance its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanisms of action of this compound and its effects on specific cellular processes. Finally, studies are needed to investigate the potential applications of this compound in other areas of research, such as infectious diseases and metabolic disorders.
Méthodes De Synthèse
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been synthesized through various methods, including the reaction of 4-(trifluoromethyl)benzoyl chloride with N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amine in the presence of a base, and through the reaction of 4-(trifluoromethyl)benzamide with N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amine in the presence of a coupling reagent. Both methods have been found to be effective in synthesizing this compound, with yields ranging from 50% to 85%.
Applications De Recherche Scientifique
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In immunology, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)12-5-3-11(4-6-12)14(21)20-9-13-10-22-15(23-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYWSIUSHIIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901074.png)




![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2901083.png)



![2-(4-chlorophenoxy)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2901088.png)

![N~1~-(2,6-dimethylphenyl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2901090.png)
![4-Tert-butyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2901091.png)